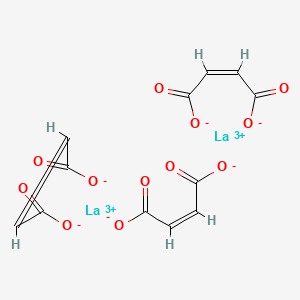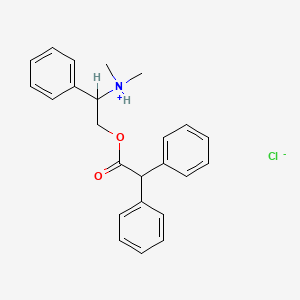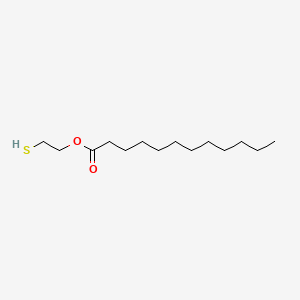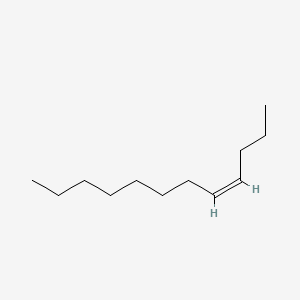
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazole ring. The presence of two methyl groups at the 6th position and a carbonyl group at the 4th position further distinguishes it from other benzoxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one can be achieved through various methods. One common approach involves the cyclization of 2-(3-aryl-4-nitrobutanoyl)-5,5-dimethylcyclohexane-1,3-diones. This transformation typically involves the Nef reaction, which converts the nitromethyl group into an aldehyde, followed by Jones oxidation to yield carboxylic acids and oxidative decarboxylation products .
Another method involves the oxidation of the methylene group adjacent to the carbonyl group using selenium dioxide in acetic acid, followed by regioselective reduction with triethyl silane in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form ketones or aldehydes.
Reduction: Regioselective reduction of the carbonyl group can be achieved using triethyl silane in trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the benzene ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid.
Reduction: Triethyl silane in trifluoroacetic acid.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4-one: Similar structure but with a hydroxy group at the 5th position.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine: Contains a triazole ring instead of an oxazole ring.
5,7-Dihydroxy-6,8-dimethyl-3-(2-hydroxy-3,4-methylenedioxybenzyl)chromone: Contains additional hydroxy and methylenedioxy groups.
Uniqueness
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is unique due to its specific substitution pattern and the presence of a benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
87287-42-1 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C9H11NO2/c1-9(2)3-7(11)6-5-10-12-8(6)4-9/h5H,3-4H2,1-2H3 |
Clave InChI |
DEYNNVZSGDAKFT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=NO2)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)





![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)



![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
